molecular formula C10H18N2O2 B6523332 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2034454-23-2

2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No.: B6523332
CAS No.: 2034454-23-2
M. Wt: 198.26 g/mol
InChI Key: LSZZHGWIPPAVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one features a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a methyl group at position 5 and a 2-methoxyethanone moiety at position 2. Its molecular formula is C₁₁H₁₉N₂O₂, with a molecular weight of 211.29 g/mol.

Properties

IUPAC Name

2-methoxy-1-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-3-8-5-12(6-9(8)4-11)10(13)7-14-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZZHGWIPPAVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. The compound features a methoxy group and an octahydropyrrolo structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
CAS Number2034454-23-2

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of pro-inflammatory mediators .
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating mitochondrial pathways, which includes the release of cytochrome c and activation of caspases .
  • Neuroprotective Effects : Research suggests that derivatives may act on orexin receptors, which are involved in regulating wakefulness and appetite, potentially providing therapeutic avenues for sleep disorders and obesity .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of octahydropyrrolo derivatives. The results indicated that these compounds significantly reduced the release of leukotrienes from activated human neutrophils, suggesting a potent anti-inflammatory mechanism .

Study 2: Anticancer Activity

In a cell line study involving K562 leukemia cells, treatment with related compounds led to increased apoptosis rates. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways, highlighting the potential for these compounds in cancer therapy .

Study 3: Orexin Receptor Modulation

Research into orexin receptor modulators revealed that certain derivatives could effectively influence sleep patterns in animal models. This suggests potential applications in treating sleep disorders such as narcolepsy .

Scientific Research Applications

Orexin Receptor Modulation

One of the significant applications of this compound is its potential as an orexin receptor modulator. Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrroles can influence orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This modulation may have implications in treating sleep disorders and obesity .

Autotaxin Inhibition

Another promising application lies in its role as an autotaxin inhibitor. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological processes, including inflammation and cancer progression. Compounds similar to 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one have shown efficacy in inhibiting autotaxin activity, suggesting potential therapeutic uses in cancer treatment and inflammatory diseases .

Neuroprotective Effects

Emerging studies have suggested that octahydropyrrolo derivatives may exhibit neuroprotective properties. These compounds could help in protecting neuronal cells from damage, making them candidates for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmaceutical Development

The structural complexity of this compound allows for modifications that can enhance its pharmacological properties. It serves as a scaffold for developing new drugs targeting various receptors and enzymes involved in metabolic and neurological pathways.

Case Study 1: Orexin Receptor Modulation

In a study focusing on the effects of octahydropyrrolo derivatives on orexin receptors, researchers demonstrated that certain modifications to the core structure significantly enhanced receptor binding affinity and selectivity. This finding supports the potential use of these compounds in developing treatments for sleep disorders.

Case Study 2: Autotaxin Inhibition

A patent detailing the synthesis and application of octahydropyrrolo compounds highlighted their effectiveness in inhibiting autotaxin activity. In vitro assays showed a dose-dependent reduction in LPA production when treated with these compounds, indicating their therapeutic potential in managing cancer-related symptoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and molecular properties.

1-[5-(9-Methyl-9H-Purin-6-yl)-Octahydropyrrolo[3,4-c]Pyrrol-2-yl]-2-(3-Methylphenyl)Ethan-1-One

  • Molecular Formula : C₂₁H₂₄N₆O
  • Molecular Weight : 376.5 g/mol
  • Key Features: Shares the octahydropyrrolo[3,4-c]pyrrole core but substitutes the 5-position with a 9-methylpurine group and the ethanone moiety with a 3-methylphenyl group. The 3-methylphenyl group increases hydrophobicity compared to the target compound’s methoxy group.

1-(5-Hydroxy-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-One

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol
  • Key Features: Substitutes the bicyclic core with a pyrazole ring, retaining the ethanone group but adding a hydroxy and phenyl substituent. The hydroxy group enhances polarity, while the phenyl ring contributes π-π stacking interactions. Demonstrates a simpler synthesis route involving acetyl chloride and pyrazole derivatives .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Hypothetical Solubility*
2-Methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one C₁₁H₁₉N₂O₂ 211.29 Octahydropyrrolo[3,4-c]pyrrole 5-Methyl, 2-methoxyethanone Moderate (polar aprotic solvents)
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one C₂₁H₂₄N₆O 376.50 Octahydropyrrolo[3,4-c]pyrrole 9-Methylpurine, 3-methylphenyl Low (nonpolar solvents)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₁H₁₀N₂O₂ 202.21 Pyrazole 5-Hydroxy, 1-phenyl High (polar solvents)

*Hypothetical solubility inferred from substituent polarity; experimental data unavailable.

Discussion of Substituent Effects

  • Polarity: The methoxy group in the target compound likely enhances solubility in polar solvents (e.g., DMSO or methanol) compared to the hydrophobic 3-methylphenyl group in the purine derivative .
  • Biological Activity : The purine-substituted analog may exhibit stronger interactions with enzymes or receptors due to its aromatic and hydrogen-bonding capabilities. In contrast, the target compound’s methoxy group could favor metabolic stability.
  • Synthesis Complexity : The pyrazole derivative employs straightforward acetylation, while the bicyclic core in the target compound likely requires multi-step synthesis (e.g., ring-closing metathesis or reductive amination).

Preparation Methods

Bicyclic Framework Construction

The octahydropyrrolo[3,4-c]pyrrole core is typically synthesized via cyclization reactions. A common approach involves reacting pyrrolidine derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example, the reaction of 5-methylpyrrolidin-2-one with methyl vinyl ketone in the presence of sodium hydride generates the bicyclic intermediate. The methoxy-acetyl group is introduced subsequently through nucleophilic acyl substitution.

Key Reaction:

5-Methylpyrrolidin-2-one+Methyl vinyl ketoneNaH, THFOctahydropyrrolo[3,4-c]pyrrole intermediate\text{5-Methylpyrrolidin-2-one} + \text{Methyl vinyl ketone} \xrightarrow{\text{NaH, THF}} \text{Octahydropyrrolo[3,4-c]pyrrole intermediate}

Methoxy Group Installation

The methoxy moiety is incorporated via Williamson ether synthesis or direct alkylation. In one protocol, the intermediate hydroxyl group is treated with methyl iodide and potassium carbonate in dimethylformamide (DMF), achieving a 78% yield. Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for stereochemical control.

Reaction Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent TetrahydrofuranMaximizes solubility of intermediates
Temperature 60–70°CBalances reaction rate and side-product formation
Catalyst Sodium hydrideEnhances cyclization efficiency

Polar aprotic solvents like DMF or THF improve reaction homogeneity, while temperatures above 70°C risk decomposition of the bicyclic framework.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures yield crystals with >99% purity, as confirmed by HPLC.

Analytical Characterization

Structural Verification

  • NMR Spectroscopy :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 3.45 (s, 3H, OCH3_3), 2.98–3.12 (m, 4H, pyrrolidine-H).

    • 13^{13}C NMR : δ 172.5 (C=O), 58.9 (OCH3_3).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 198.26 [M+H]+^+.

Purity Assessment

  • HPLC : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (70:30), retention time = 6.2 min.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with pyrrolo-pyrrolidone derivatives but diverges in methoxy group positioning. For instance, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS: 846023-24-3) employs triethylorthoformate for cyano-group stabilization under reflux, whereas the target compound avoids halogenated precursors, simplifying purification.

Challenges and Mitigation

Byproduct Formation

Over-alkylation at the pyrrolidine nitrogen generates dimers, which are suppressed by using stoichiometric methyl iodide and incremental reagent addition.

Scalability Limitations

Batch sizes >100 g exhibit reduced yields due to exothermicity. Controlled cooling (ΔT < 5°C/min) and segmented dosing mitigate this issue .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one, and how can purity be optimized?

  • Methodological Answer : The compound’s bicyclic pyrrolidine core requires multi-step synthesis. A validated approach involves refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours, followed by NaOH wash and recrystallization from methanol (yield: 18–25%) . Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield; polar aprotic solvents may enhance cyclization efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ ~3.3 ppm) and ketone (δ ~205 ppm) groups. Bicyclic protons appear as complex multiplets (δ 2.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₃H₂₀N₂O₂: 236.1525; observed: 236.1528) .
  • IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s safety profile is inferred from analogs like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, which requires precautions against inhalation and skin contact . Store in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in the octahydropyrrolo[3,4-c]pyrrole core?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines parameters (R-factor < 0.05) .
  • Validation : Check Flack parameter to confirm absolute configuration. For example, a bicyclic pyrrolidine analog showed 97.3% enantiomeric excess via this method .

Q. How to address discrepancies in receptor binding data across different assays (e.g., orexin-2 vs. off-target activity)?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand displacement (e.g., [³H]-Seltorexant for OX2R) with functional assays (calcium flux).
  • Selectivity Profiling : Test against related receptors (e.g., OX1R, serotonin receptors) at 10 μM. JNJ-42847922, a structural analog, showed >100-fold selectivity for OX2R over OX1R .
  • Computational Docking : Use Schrödinger Suite to model ligand-receptor interactions and identify key residues (e.g., Tyr³¹⁸ in OX2R) .

Q. What strategies optimize pharmacokinetic properties through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Modify Substituents : Replace methoxy with halogen (e.g., F) to enhance metabolic stability.
  • LogP Optimization : Reduce lipophilicity (target LogP < 3) via introduction of polar groups (e.g., hydroxyl), improving aqueous solubility .
  • In Vitro ADME : Assess microsomal stability (e.g., rat liver microsomes, t₁/₂ > 30 min) and plasma protein binding (equilibrium dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.